REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[C:11]([C:12]([OH:14])=[O:13])[C:6]=2[N:5]=[CH:4]O1.C([O-])(=O)C.[NH4+:19]>[NH4+].[OH-].CO>[O:1]=[C:2]1[C:7]2[C:6](=[C:11]([C:12]([OH:14])=[O:13])[CH:10]=[CH:9][CH:8]=2)[N:5]=[CH:4][NH:19]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
|
O=C1OC=NC2=C1C=CC=C2C(=O)O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Quantity
|
77.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
then heated for 72 h at 80° C. in a pressure bottle
|
Duration
|
72 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated on the rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
then cooled on ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC=NC2=C(C=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.5 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 17529.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |